molecular formula C8H13BrO B13581293 2-(2-Bromoethyl)cyclohexan-1-one

2-(2-Bromoethyl)cyclohexan-1-one

Cat. No.: B13581293
M. Wt: 205.09 g/mol
InChI Key: UHAAWAUFULWVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H13BrO It is a cyclohexanone derivative where a bromoethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with bromoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromoethane to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromoethyl)cyclohexan-1-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)cyclohexan-1-one in chemical reactions involves the formation of reactive intermediates such as enolates and carbocations. These intermediates facilitate various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethyl bromide
  • Cyclohexanone
  • 2-Bromoethylbenzene

Uniqueness

2-(2-Bromoethyl)cyclohexan-1-one is unique due to its combination of a cyclohexanone core with a bromoethyl substituent. This structure provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry .

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-(2-bromoethyl)cyclohexan-1-one

InChI

InChI=1S/C8H13BrO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-6H2

InChI Key

UHAAWAUFULWVAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.